Physicochemical Differentiation: Impact of 3-Bromo Substitution on Molecular Properties
The 3-bromo substituent on the 5,6,7,8-tetrahydroisoquinoline scaffold confers a distinct physicochemical profile compared to the unsubstituted parent and the 3-chloro analog. The bromine atom provides a heavier, more lipophilic and polarizable handle, which are key parameters in drug design and for influencing non-covalent interactions with a biological target [1][2].
| Evidence Dimension | Physicochemical Properties |
|---|---|
| Target Compound Data | MW: 212.09 g/mol; XLogP3-AA: Not available |
| Comparator Or Baseline | 3-Chloro analog: MW: 167.63 g/mol; XLogP3-AA: 3.2 [1]; Unsubstituted Parent: MW: 133.19 g/mol; XLogP3-AA: 2.2 [2] |
| Quantified Difference | ΔMW (vs. 3-chloro): +44.46 g/mol; ΔMW (vs. parent): +78.9 g/mol. ΔXLogP3-AA (3-chloro vs. parent): +1.0 |
| Conditions | Computed physicochemical properties from authoritative databases (PubChem). |
Why This Matters
These measurable differences in molecular weight and lipophilicity directly influence key drug-likeness parameters (e.g., logP, permeability), and selecting the correct analog is crucial for establishing reliable SAR and optimizing lead series.
- [1] PubChem. Compound Summary for CID 56737780: 3-Chloro-5,6,7,8-tetrahydroisoquinoline. View Source
- [2] PubChem. Compound Summary for CID 119010: 5,6,7,8-Tetrahydroisoquinoline. View Source
